Alverine hydrochloride
Overview
Description
Alverine hydrochloride is the hydrochloride salt of alverine. It has a role as an antispasmodic drug. It is a hydrochloride and an organoammonium salt. It contains an alverine(1+).
Scientific Research Applications
Anti-Inflammatory Functions
Alverine hydrochloride, primarily known as a smooth muscle relaxant, has been studied for its anti-inflammatory properties. Research indicates that alverine can reduce inflammatory responses by targeting Src in the NF-κB pathway. This discovery offers new insights into the development of anti-inflammatory drugs (Lee et al., 2020).
Pharmacokinetic and Metabolic Profile
Studies have explored the pharmacokinetics and metabolism of alverine citrate, revealing its high pharmacokinetic variability. Investigations into the metabolic profile of alverine show that hydroxylation to the active metabolite 4-hydroxy alverine is a key process, indicating a significant role in its pharmacological activity (Rizea‐Savu et al., 2021).
Activation of HNF4α
Alverine has been identified as an activator of the nuclear receptor transcription factor HNF4α. This discovery suggests a novel mechanism of action for alverine, potentially leading to new therapeutic applications for diseases responsive to HNF4α activators, such as inflammatory bowel disease and diabetes (Lee et al., 2013).
Improvement of Drug Solubility
Research into improving alverine’s water solubility led to the development of ionic liquids incorporating alverine as the cation. This approach significantly increased its solubility compared to its free drug form, offering potential for enhanced drug delivery systems (Fernández-Stefanuto et al., 2020).
Potential Antidepressant Effects
Alverine has been explored as a potential antidepressant through network-based drug repositioning. This approach identified alverine as having antidepressant-like effects, with primary sites of action including serotonin and norepinephrine transporters and receptors. This finding opens up possibilities for its use in treating depression (Zhang et al., 2018).
properties
CAS RN |
5982-87-6 |
---|---|
Product Name |
Alverine hydrochloride |
Molecular Formula |
C20H28ClN |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H |
InChI Key |
ZKRKHXXSBDSIKQ-UHFFFAOYSA-N |
SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl |
Appearance |
Solid powder |
Other CAS RN |
5982-87-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
150-59-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
alverine alverine citrate alverine hydrochloride Spasmaverine Spasmonal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.